1,1-Bis(phenylselanyl)propan-2-one is an organoselenium compound with significant relevance in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 368.22 g/mol. This compound contains two phenylselanyl groups attached to a propan-2-one backbone, which contributes to its unique chemical properties and potential applications.
The compound can be sourced from various chemical suppliers and research articles that focus on organoselenium chemistry. Its synthesis and applications are well-documented in the literature, particularly in studies concerning selenium's role in organic reactions and pharmaceuticals.
1,1-Bis(phenylselanyl)propan-2-one is classified as an organoselenium compound. Organoselenium compounds are known for their diverse reactivity and biological activities, making them valuable in synthetic organic chemistry and drug development.
The synthesis of 1,1-bis(phenylselanyl)propan-2-one can be achieved through several methods:
The typical reaction conditions involve the use of solvents such as ethyl acetate and acids like hydrochloric acid to facilitate the reaction. The process may require specific temperatures and stirring rates to optimize yield.
InChI=1S/C15H14OSe2/c1-12(16)15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14/h2-11,15H,1H3
These data points illustrate the compound's complexity and potential interactions within biological systems.
1,1-Bis(phenylselanyl)propan-2-one participates in various chemical reactions typical for organoselenium compounds:
The reactivity of this compound is influenced by the presence of the phenyl groups, which can stabilize or destabilize intermediates formed during reactions.
The mechanism by which 1,1-bis(phenylselanyl)propan-2-one exerts its effects generally involves:
While specific physical properties such as boiling point or melting point may not be readily available for 1,1-bis(phenylselanyl)propan-2-one, general characteristics include:
Key chemical properties include:
1,1-Bis(phenylselanyl)propan-2-one has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5